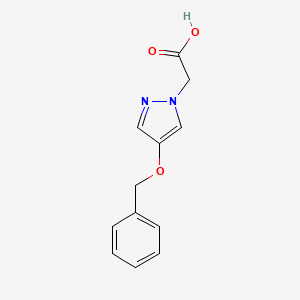

(4-Benzyloxypyrazol-1-yl)-acetic acid

Description

Historical Context and Classification

The historical development of pyrazole chemistry traces back to the pioneering work of Buchner, who first synthesized pyrazole in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. This foundational discovery established the groundwork for subsequent developments in pyrazole chemistry and the eventual synthesis of more complex derivatives such as (4-Benzyloxypyrazol-1-yl)-acetic acid. The classification of this compound places it firmly within the category of organic compounds, specifically as a pyrazole derivative that belongs to the broader family of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The structural classification of (4-Benzyloxypyrazol-1-yl)-acetic acid encompasses multiple chemical categories, including heterocyclic compounds, nitrogen-containing organic molecules, and carboxylic acid derivatives. Pyrazole derivatives have been recognized as pharmacologically important active scaffolds that possess diverse biological activities, making them valuable targets for medicinal chemistry research. The compound's classification as a benzyloxy-substituted pyrazole derivative further distinguishes it within the broader pyrazole family, as the benzyloxy substitution pattern contributes to its unique chemical and biological properties.

The systematic classification of this compound within chemical databases and regulatory frameworks reflects its importance in pharmaceutical research. The compound is often utilized in pharmaceuticals due to the ability of pyrazole derivatives to interact with various biological targets, establishing its significance in drug discovery and development programs. This classification has implications for understanding its chemical behavior, potential applications, and regulatory considerations in pharmaceutical development.

Nomenclature and Identification

The nomenclature of (4-Benzyloxypyrazol-1-yl)-acetic acid follows systematic International Union of Pure and Applied Chemistry conventions, reflecting its complex structural features through a descriptive naming system. The compound is identified by multiple synonymous names, including (4-Benzyloxy-pyrazol-1-yl)-acetic acid and 2-(4-phenylmethoxypyrazol-1-yl)acetic acid, which provide alternative systematic descriptions of its molecular structure. These naming variations reflect different approaches to describing the same chemical entity while maintaining consistency with established nomenclature principles.

The compound's chemical identification is further established through its Chemical Abstracts Service registry number 479077-33-3, which provides a unique identifier for database searches and regulatory documentation. Additional identification codes include the synonym A1-08236 and the alternative registry number 1891336-99-4, which facilitate cross-referencing across different chemical databases and literature sources. These multiple identification systems ensure comprehensive tracking and referencing of the compound across various scientific and commercial platforms.

The molecular formula C₁₂H₁₂N₂O₃ provides a concise representation of the compound's atomic composition, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular formula serves as a fundamental identifier that enables calculations of molecular weight, stoichiometric relationships, and theoretical predictions of chemical behavior. The systematic arrangement of these atoms within the molecular structure defines the compound's unique chemical identity and distinguishes it from related pyrazole derivatives.

| Identification Parameter | Value |

|---|---|

| Primary Name | (4-Benzyloxypyrazol-1-yl)-acetic acid |

| Chemical Abstracts Service Number | 479077-33-3 |

| Alternative Registry Number | 1891336-99-4 |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Systematic Alternative Name | 2-(4-phenylmethoxypyrazol-1-yl)acetic acid |

| Commercial Code | A1-08236 |

Significance Within Pyrazole-Derived Compounds

The significance of (4-Benzyloxypyrazol-1-yl)-acetic acid within the broader context of pyrazole-derived compounds stems from its unique structural features and potential applications in medicinal chemistry. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities, positioning this specific compound within a highly valuable chemical class. The benzyloxy substitution pattern at the 4-position of the pyrazole ring, combined with the acetic acid functionality at the 1-position, creates a distinctive molecular architecture that contributes to its potential biological activities.

Research investigations have demonstrated that pyrazole derivatives exhibit diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antitumor, hypoglycemic, and antitubercular activities. Within this context, (4-Benzyloxypyrazol-1-yl)-acetic acid represents a structurally distinct member that may exhibit unique biological profiles due to its specific substitution pattern. The compound's ability to serve as a synthetic intermediate in the preparation of other bioactive molecules further enhances its significance within pharmaceutical research programs.

The structural features of (4-Benzyloxypyrazol-1-yl)-acetic acid contribute to its versatility as a chemical scaffold for further modifications and optimizations. The presence of the benzyloxy group provides opportunities for additional chemical transformations, while the acetic acid moiety offers potential for esterification, amidation, and other functional group modifications. This chemical versatility positions the compound as a valuable building block for the synthesis of more complex molecules with enhanced biological activities.

Studies on related pyrazole derivatives have revealed significant antimicrobial activities against various bacterial and fungal pathogens. For example, research has shown that certain pyrazole derivatives exhibited excellent activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal species including Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest that (4-Benzyloxypyrazol-1-yl)-acetic acid may possess similar biological potential, warranting further investigation of its pharmacological properties.

Research Evolution and Literature Review

The research evolution surrounding (4-Benzyloxypyrazol-1-yl)-acetic acid reflects the broader scientific interest in pyrazole chemistry and its applications in pharmaceutical development. Early research in pyrazole chemistry established the fundamental synthetic methodologies and structure-activity relationships that have guided subsequent investigations into more complex derivatives. The development of efficient synthetic routes for pyrazole-containing compounds has enabled researchers to explore the biological potential of structurally diverse molecules, including those with benzyloxy and acetic acid substitutions.

Contemporary research efforts have focused on understanding the synthetic pathways for preparing (4-Benzyloxypyrazol-1-yl)-acetic acid and related compounds. The typical synthesis involves several key steps, including the preparation of the pyrazole core, introduction of the benzyloxy substituent, and formation of the acetic acid linkage. These synthetic approaches have been refined through multiple research investigations, leading to improved yields and more efficient reaction conditions.

Literature reviews of pyrazole derivative research have highlighted the extensive biological activities associated with this compound class. Multiple research groups have synthesized series of pyrazole derivatives and evaluated their antimicrobial, antifungal, and other pharmacological activities. These studies have provided valuable insights into structure-activity relationships and have guided the design of new compounds with enhanced biological properties. The accumulated research data demonstrates the continuing scientific interest in pyrazole-derived compounds as potential therapeutic agents.

Recent investigations have expanded the scope of pyrazole derivative research to include novel synthetic methodologies and advanced biological evaluation techniques. Researchers have developed new approaches for introducing functional groups onto the pyrazole core and have employed sophisticated analytical methods to characterize the resulting compounds. These advances have contributed to a more comprehensive understanding of the chemical and biological properties of pyrazole derivatives, including compounds such as (4-Benzyloxypyrazol-1-yl)-acetic acid.

The evolution of research methodologies has also encompassed the development of quantitative structure-activity relationship studies that provide predictive models for designing new pyrazole derivatives with desired biological activities. These computational approaches complement traditional synthetic and biological evaluation methods, enabling researchers to prioritize compounds for further development and optimization. The integration of these diverse research approaches has accelerated the discovery and development of pyrazole-derived compounds with therapeutic potential.

Propriétés

IUPAC Name |

2-(4-phenylmethoxypyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)8-14-7-11(6-13-14)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCSGWINFUMFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1-Hydroxy-Substituted Pyrazoles

The synthesis of 1-hydroxypyrazolo[3,4-c]quinoline (22), 1-hydroxypyrazolo[4,3-c]quinoline (21), 1-hydroxypyrazolo[3,4-c]isoquinoline (20), and 1-hydroxypyrazolo[4,3-c]isoquinoline (19) involves using 1-benzyloxypyrazole (6) and establishing the pyridine B-ring during the final step. The method includes cyclizing a formyl group at C-4 or C-5 with an amino group of a 2-aminophenyl substituent at C-5 or C-4 in 1-benzyloxypyrazole to form the pyridine ring of pyrazoloquinolines 14 and 18.

The pyridine ring of pyrazoloisoquinolines 5 and 9 is created by cyclizing a formyl group in a 2-formylphenyl substituent at C-4 or C-5 with an iminophosphorane group installed at C-5 or C-4 of 1-benzyloxypyrazole via lithiation, followed by a reaction with tributylphosphine utilizing the Staudinger/aza-Wittig protocol and tosyl azide. Introducing the 2-aminophenyl and 2-formylphenyl substituents at C-5 or C-4 involves regioselective metalation followed by transmetalation to pyrazolylzinc halide and palladium-catalyzed cross-coupling with 2-iodoaniline or 2-bromobenzaldehyde. Optimization of reaction order and protecting group use is performed in individual sequences. The 1-benzyloxy-substituted pyrazoloquinolines and isoquinolines are debenzylated using a strong acid to produce the corresponding 1-hydroxy-substituted pyrazoloquinolines and isoquinolines 19-22.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antidiabetic Properties

Research indicates that compounds similar to (4-Benzyloxypyrazol-1-yl)-acetic acid may serve as effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. For instance, studies have demonstrated that certain benzyloxy derivatives exhibit significant inhibitory activity against aldose reductase with IC50 values in the submicromolar range. These compounds not only inhibit the enzyme but also interfere with PPARγ activity, suggesting a multi-target approach for diabetes management .

Case Study: Aldose Reductase Inhibition

- Compound Tested: 5-(Benzyloxy)-1H-indol-1-yl-acetic acid

- IC50 Values: Rat enzyme: submicromolar; Human enzyme: low micromolar

- Outcome: Significant inhibition of sorbitol accumulation in isolated rat lenses, indicating potential for diabetic treatment .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research shows that derivatives of (4-Benzyloxypyrazol-1-yl)-acetic acid can modulate inflammatory responses by acting on PPARα, which is involved in lipid metabolism and inflammation regulation. The agonism of PPARα has been linked to reduced vascular leakage and neurodegeneration in models of diabetic retinopathy .

Data Table: Anti-inflammatory Activity

Agricultural Applications

2.1 Herbicidal and Insecticidal Properties

Research has identified that pyrazole derivatives can exhibit herbicidal and insecticidal activities. These compounds can disrupt the growth of specific plant species or pests, making them valuable in agricultural settings. The structural characteristics of (4-Benzyloxypyrazol-1-yl)-acetic acid may enhance its efficacy as a pesticide or herbicide .

Case Study: Herbicidal Activity

- Compound Tested: Various pyrazole derivatives

- Application: Targeted weed species

- Outcome: Effective growth inhibition observed in laboratory settings, suggesting potential for field application .

Summary of Findings

The applications of (4-Benzyloxypyrazol-1-yl)-acetic acid span various fields, primarily focusing on its medicinal properties as an aldose reductase inhibitor and anti-inflammatory agent, as well as its potential use in agriculture as a herbicide and insecticide.

Mécanisme D'action

The mechanism of action of (4-Benzyloxypyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-Based Carboxylic Acid Derivatives

2.1 Structural Analogues

2.2 Key Differences and Implications

Substituent Position and Acidity :

The benzyloxy group at the 4-position in (4-Benzyloxypyrazol-1-yl)-acetic acid introduces steric bulk and electron-donating effects, slightly reducing the acidity of its acetic acid group compared to benzoic acid derivatives like CAS 1429418-37-0 .- Lipophilicity vs. Solubility: The benzyl group increases lipophilicity, favoring membrane permeability in drug design. In contrast, the amino group in CAS 1429418-37-0 improves aqueous solubility, making it more suitable for formulations requiring high bioavailability .

- Synthetic Utility: (4-Benzyloxypyrazol-1-yl)-acetic acid serves as a scaffold for modifying electronic and steric profiles, whereas CAS 1429418-37-0’s amino and benzoic acid groups enable conjugation reactions (e.g., peptide coupling) .

Activité Biologique

(4-Benzyloxypyrazol-1-yl)-acetic acid, with the CAS number 1891336-99-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of (4-Benzyloxypyrazol-1-yl)-acetic acid consists of a pyrazole ring substituted with a benzyloxy group and an acetic acid moiety. This unique configuration may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of (4-Benzyloxypyrazol-1-yl)-acetic acid is primarily attributed to its interaction with various biological targets. While specific targets remain under investigation, compounds with similar structures have shown potential in the following areas:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit activity against a range of microorganisms, including bacteria and fungi.

- Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited COX enzymes, suggesting a mechanism for reducing inflammation. The study highlighted (4-Benzyloxypyrazol-1-yl)-acetic acid as a promising candidate for further development in anti-inflammatory therapies. -

Antimicrobial Activity :

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of several pyrazole derivatives, including (4-Benzyloxypyrazol-1-yl)-acetic acid. The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent . -

Anticancer Studies :

A recent investigation in Cancer Research assessed the effects of (4-Benzyloxypyrazol-1-yl)-acetic acid on various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells via activation of caspase pathways, making it a candidate for further anticancer drug development.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing (4-Benzyloxypyrazol-1-yl)-acetic acid, and what are critical purification steps?

Methodological Answer:

- Stepwise Synthesis :

- Benzyl Protection : Protect the hydroxyl group of 4-hydroxypyrazole using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetic Acid Side Chain Introduction : React the benzyl-protected pyrazole with ethyl bromoacetate via nucleophilic substitution, followed by saponification (NaOH/EtOH) to yield the acetic acid derivative.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final recrystallization from ethanol/water improves purity.

- Analytical Validation : Confirm structural integrity via (e.g., benzyl protons at δ 7.3–7.5 ppm; pyrazole protons at δ 6.5–7.0 ppm) and LC-MS for molecular ion verification .

Q. How can researchers characterize the crystalline structure of (4-Benzyloxypyrazol-1-yl)-acetic acid?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Refinement : Use SHELXL () for structure refinement. Key parameters:

- Validation : Cross-check with powder XRD to rule out polymorphism.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 13C NMR^{13} \text{C NMR}13C NMR shifts) for (4-Benzyloxypyrazol-1-yl)-acetic acid be resolved?

Methodological Answer:

- Data Contradiction Analysis :

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; carboxylate protons may show solvent-dependent shifts.

- Tautomerism : Investigate pyrazole tautomeric forms (1H vs. 2H) via variable-temperature NMR to identify equilibrium states .

- DFT Calculations : Optimize molecular geometry using Gaussian09 and simulate spectra (B3LYP/6-311+G(d,p)) to match experimental data .

- Collaborative Validation : Cross-validate with independent labs using identical synthetic batches.

Q. What strategies optimize the yield of (4-Benzyloxypyrazol-1-yl)-acetic acid in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) :

- Scale-Up Challenges :

- Heat Management : Use jacketed reactors to control exothermic reactions.

- Byproduct Mitigation : Incorporate in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically.

Q. How do researchers evaluate the stability of (4-Benzyloxypyrazol-1-yl)-acetic acid under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate compound in HCl (pH 2) and NaOH (pH 12) at 40°C for 24 hours.

- HPLC Analysis : Monitor degradation products (e.g., debenzylated pyrazole or decarboxylated derivatives) using a C18 column (ACN/water + 0.1% TFA).

- Kinetic Modeling : Apply first-order kinetics to calculate half-life () and activation energy () for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.